molecular formula C20H26ClNO3 B251230 2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

Katalognummer: B251230
Molekulargewicht: 363.9 g/mol
InChI-Schlüssel: RDKJBZWZQLIWSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide, commonly referred to as ACDPA, is a synthetic compound that has gained significant attention in scientific research. This compound belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as MDMA and MDA. ACDPA has shown potential in various scientific applications, including in the treatment of neurodegenerative diseases and as a potential therapeutic agent for addiction.

Wirkmechanismus

ACDPA's mechanism of action is not fully understood, but it is thought to act on the dopaminergic and serotonergic systems in the brain. ACDPA has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects in addiction and neurodegenerative diseases.
Biochemical and Physiological Effects
ACDPA has been shown to have various biochemical and physiological effects in animal models. ACDPA has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, ACDPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

ACDPA has several advantages for use in lab experiments. ACDPA is a synthetic compound that can be easily synthesized in high purity. Additionally, ACDPA has been extensively studied and validated through various analytical techniques.
However, ACDPA also has limitations for use in lab experiments. ACDPA's mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, ACDPA's effects may vary depending on the animal model used, which may limit its generalizability to humans.

Zukünftige Richtungen

There are several future directions for research on ACDPA. In neurodegenerative diseases, future research could focus on the potential use of ACDPA in other conditions such as Parkinson's disease and Huntington's disease. Additionally, future research could investigate the potential use of ACDPA in combination with other therapeutic agents.
In addiction research, future research could investigate the potential use of ACDPA in other drugs of abuse, such as opioids and nicotine. Additionally, future research could investigate the potential use of ACDPA in combination with behavioral therapies for addiction.
Overall, ACDPA has shown significant potential in various scientific applications and warrants further investigation.

Synthesemethoden

The synthesis of ACDPA involves the reaction of 2-(1-adamantyl)amine with 4-chloro-2,5-dimethoxybenzaldehyde, followed by the reduction of the resulting imine with sodium borohydride. This method yields ACDPA with high purity and has been validated through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

ACDPA has been extensively studied for its potential therapeutic effects in various scientific fields. In neurodegenerative diseases, ACDPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, ACDPA has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In addiction research, ACDPA has been investigated as a potential therapeutic agent for drug abuse. ACDPA has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. Furthermore, ACDPA has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and methamphetamine.

Eigenschaften

Molekularformel

C20H26ClNO3

Molekulargewicht

363.9 g/mol

IUPAC-Name

2-(1-adamantyl)-N-(4-chloro-2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C20H26ClNO3/c1-24-17-7-16(18(25-2)6-15(17)21)22-19(23)11-20-8-12-3-13(9-20)5-14(4-12)10-20/h6-7,12-14H,3-5,8-11H2,1-2H3,(H,22,23)

InChI-Schlüssel

RDKJBZWZQLIWSL-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OC)Cl

Kanonische SMILES

COC1=CC(=C(C=C1NC(=O)CC23CC4CC(C2)CC(C4)C3)OC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.